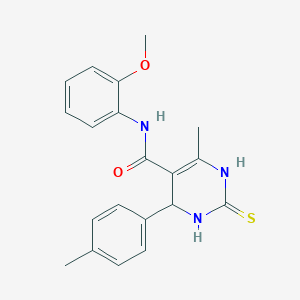

N-(2-methoxyphenyl)-6-methyl-2-thioxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a derivative of tetrahydropyrimidine, which is a class of compounds that contain a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms, that is saturated and contains a thioxo group (a sulfur atom double-bonded to an oxygen atom). The compound also has various substituents, including a methoxyphenyl group, a methyl group, and a p-tolyl group .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would have a tetrahydropyrimidine core with various substituents. The presence of the thioxo group would introduce some degree of polarity to the molecule, and the aromatic rings in the methoxyphenyl and p-tolyl groups could participate in pi-pi stacking interactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar groups and aromatic rings in this compound would likely make it somewhat soluble in polar solvents .科学的研究の応用

Anticancer Activity

Thiazolidine derivatives have been studied for their potential anticancer properties. They can act on various biological targets and interfere with cancer cell proliferation. The presence of sulfur in the thiazolidine ring enhances pharmacological properties, making these compounds suitable for probing and stimulating the study of new drug candidates .

Antimicrobial Properties

The antibacterial activity of thiazolidine derivatives has been demonstrated in several studies. Compounds like the one have shown good potency at low nontoxic concentrations, which is promising for the development of new antibiotics .

Anti-inflammatory Applications

Due to their chemical structure, thiazolidine derivatives can exhibit significant anti-inflammatory effects. This makes them potential candidates for the treatment of chronic inflammatory diseases .

Neuroprotective Effects

Research has indicated that thiazolidine derivatives may offer neuroprotective benefits, which could be valuable in the treatment of neurodegenerative disorders .

Antioxidant Activity

The sulfur atom in the thiazolidine ring contributes to antioxidant properties. These compounds can neutralize free radicals, which are harmful to biological systems and are implicated in aging and various diseases .

Anticonvulsant Potential

Thiazolidine derivatives have been explored for their anticonvulsant effects, which could be utilized in the management of epilepsy and other seizure-related disorders .

Probe Design for Drug Discovery

These compounds are used in probe design due to their diverse therapeutic and pharmaceutical activities. They serve as a scaffold for the synthesis of valuable organic combinations that can be used to design next-generation drug candidates .

Green Chemistry and Catalysis

Thiazolidine derivatives are also significant in the context of green chemistry. They can be synthesized using environmentally friendly methods, which is crucial for sustainable development in pharmaceutical manufacturing .

作用機序

Safety and Hazards

将来の方向性

The future directions for research on this compound would likely depend on its intended use and how well it performs in that role. For example, if this compound were found to have useful biological activity, future research might focus on improving its potency, selectivity, or pharmacokinetic properties .

特性

IUPAC Name |

N-(2-methoxyphenyl)-6-methyl-4-(4-methylphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2S/c1-12-8-10-14(11-9-12)18-17(13(2)21-20(26)23-18)19(24)22-15-6-4-5-7-16(15)25-3/h4-11,18H,1-3H3,(H,22,24)(H2,21,23,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOIFROPSXQWYMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2C(=C(NC(=S)N2)C)C(=O)NC3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxyphenyl)-6-methyl-2-thioxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((6,8-dimethyl-2-(3-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B2864083.png)

![3-(3,4-dichlorophenyl)-1-(4-nitrobenzyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide](/img/structure/B2864084.png)

![(R)-N,N-Dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/no-structure.png)

![2-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2864089.png)

![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)propan-1-one](/img/structure/B2864091.png)

![(3R)-N-[2-(tert-butylamino)-1-[1-(2-nitrophenyl)sulfonylindol-3-yl]-2-oxoethyl]-1-(2-diazo-3-oxobutanoyl)-3-methyl-N-[[1-(2-nitrophenyl)sulfonylindol-3-yl]methyl]-2-oxopiperidine-3-carboxamide](/img/structure/B2864095.png)

![6-((1-(Benzo[d]thiazole-6-carbonyl)piperidin-4-yl)oxy)nicotinonitrile](/img/structure/B2864101.png)